

Quantum Chemical Calculations on Trimethylsulfonium Methyl Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Trimethylsulfonium methyl sulfate

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Introduction

Trimethylsulfonium methyl sulfate, with the chemical formula $[(\text{CH}_3)_3\text{S}]^+[\text{CH}_3\text{SO}_4]^-$, is a salt widely recognized in organic synthesis as a potent and versatile methylating agent.^[1] Its utility in pharmaceutical research and drug development is significant, particularly in the formation of complex organic molecules and epoxides from aldehydes and ketones. Understanding the fundamental electronic structure, vibrational properties, and reactivity of this ionic compound at a molecular level is crucial for optimizing its application and designing novel synthetic pathways.

Quantum chemical calculations offer a powerful theoretical framework to elucidate these properties. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, vibrational spectra, reaction energetics, and mechanistic pathways with high accuracy. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study **trimethylsulfonium methyl sulfate**, detailing proposed computational protocols, presenting analogous quantitative data for its constituent ions, and exploring its primary reaction mechanism.

Proposed Methodology for Quantum Chemical Calculations

The study of ionic liquids like **trimethylsulfonium methyl sulfate** requires a robust computational approach that can accurately model the constituent ions and their interactions. [2][3] Density Functional Theory (DFT) is a widely used and effective method for such systems, balancing computational cost with accuracy.[4][5]

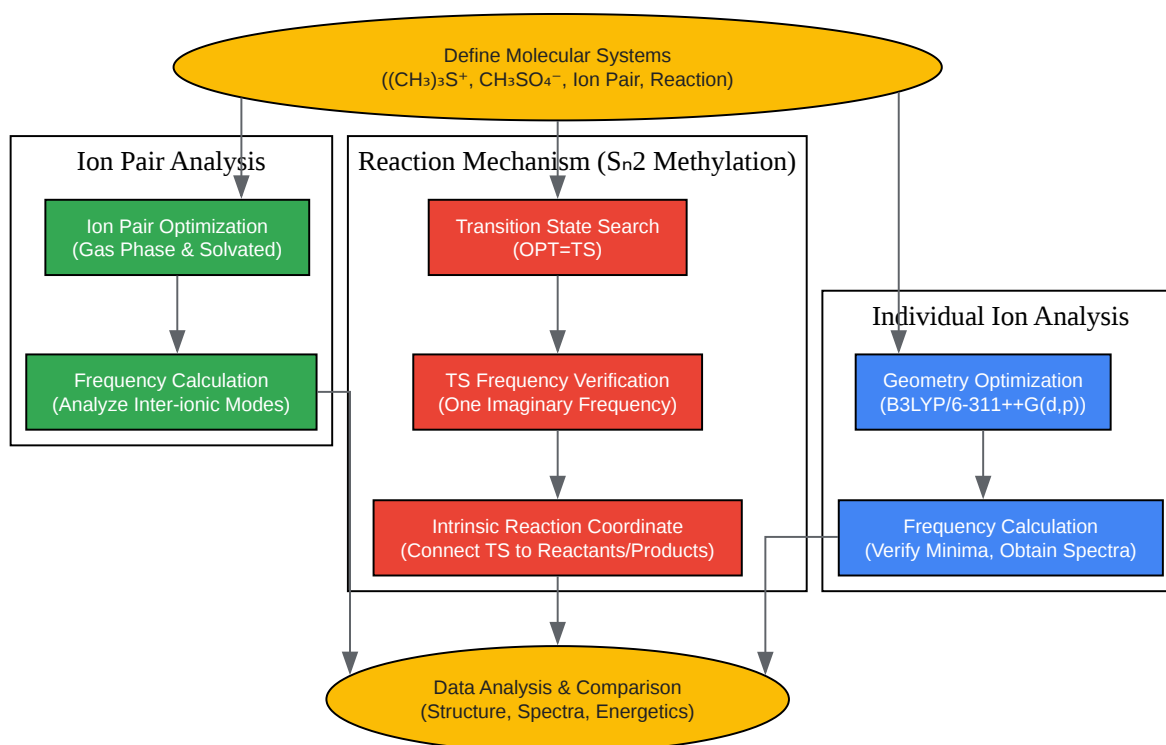
Experimental Protocols: A Detailed Computational Workflow

A thorough computational investigation of **trimethylsulfonium methyl sulfate** would involve the following steps:

- **Software Selection:** All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian 16.
- **Model System:** The study would begin by modeling the individual ions, trimethylsulfonium ($(\text{CH}_3)_3\text{S}^+$) and methyl sulfate (CH_3SO_4^-), separately. Subsequently, the ion pair $[(\text{CH}_3)_3\text{S}]^+[\text{CH}_3\text{SO}_4]^-$ would be modeled to investigate inter-ionic interactions.
- **Geometry Optimization:** The molecular geometries of the ions and the ion pair would be optimized without constraints. A suitable level of theory, such as the B3LYP hybrid functional with the 6-311++G(d,p) basis set, is recommended.[5][6] This combination provides a good description of electronic structure, electron correlation, and includes diffuse functions (++) to accurately model the anionic species.
- **Vibrational Frequency Analysis:** Following successful geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structures correspond to true energy minima. These calculations yield the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[7]
- **Solvation Effects:** To simulate the behavior in a solution, which is relevant to its synthetic applications, a continuum solvation model like the Polarizable Continuum Model (PCM) or

the SMD solvation model would be employed.[4][8] Acetonitrile or dimethyl sulfoxide (DMSO) are common solvents for such reactions and would be appropriate choices.

- Reaction Pathway Analysis: To study its function as a methylating agent, a representative S_N2 reaction (e.g., methylation of a simple nucleophile like ammonia or a phenoxide) would be modeled. This involves:
 - Transition State (TS) Search: Locating the transition state structure for the methyl transfer reaction using methods like the Berny algorithm (OPT=TS).
 - TS Verification: Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
 - Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to connect the transition state to the reactant and product complexes, verifying the proposed reaction pathway.[9]



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Caption: Proposed computational workflow for the study of **trimethylsulfonium methyl sulfate**.

Computational Analysis of Constituent Ions

While specific high-level calculations for **trimethylsulfonium methyl sulfate** are not abundant in the literature, data from analogous sulfonium salts and sulfate anions provide excellent reference points for expected structural and vibrational properties.^{[5][10][11]}

Trimethylsulfonium Cation ((CH₃)₃S⁺)

The trimethylsulfonium cation features a sulfur atom with a trigonal pyramidal geometry.

Table 1: Predicted Geometric Parameters for Trimethylsulfonium Cation

Parameter	Description	Typical Calculated Value
r(S-C)	S-C bond length	~1.80 Å
r(C-H)	C-H bond length	~1.09 Å
\angle (C-S-C)	C-S-C bond angle	~102°
\angle (S-C-H)	S-C-H bond angle	~109.5°

Values are estimated based on DFT calculations of similar sulfonium salts.[10][11]

Table 2: Key Predicted Vibrational Frequencies for Trimethylsulfonium Cation

Wavenumber (cm ⁻¹)	Assignment
~3000-2900	C-H stretching (asymmetric & symmetric)
~1450-1400	CH ₃ deformation (asymmetric & symmetric)
~1300	CH ₃ rocking
~750-650	C-S stretching (asymmetric & symmetric)

Assignments based on DFT calculations and experimental data of related sulfonium compounds.[5]

Methyl Sulfate Anion (CH₃SO₄⁻)

The methyl sulfate anion consists of a central sulfur atom tetrahedrally coordinated to four oxygen atoms, with one oxygen bonded to a methyl group.

Table 3: Predicted Geometric Parameters for Methyl Sulfate Anion

Parameter	Description	Typical Calculated Value
r(S=O)	S-O (double bond) length	~1.45 Å
r(S-O(C))	S-O (single bond to C) length	~1.60 Å
r(O-C)	O-C bond length	~1.47 Å
$\angle(\text{O}=\text{S}=\text{O})$	O=S=O bond angle	~113°
$\angle(\text{O}=\text{S}-\text{O}(\text{C}))$	O=S-O(C) bond angle	~105°

Values are estimated based on DFT calculations of organosulfates.[12]

Table 4: Key Predicted Vibrational Frequencies for Methyl Sulfate Anion

Wavenumber (cm ⁻¹)	Assignment
~3000-2900	C-H stretching
~1450	CH ₃ deformation
~1280-1200	SO ₂ asymmetric stretching
~1060	SO ₂ symmetric stretching
~1000	C-O stretching
~800-750	S-O stretching

Assignments based on experimental and computational studies of organosulfates.[12][13]

Experimental Data and Theoretical Correlation

Experimental spectroscopic data provides a critical benchmark for validating computational results. The Attenuated Total Reflectance (ATR) FTIR spectrum for **trimethylsulfonium methyl sulfate** is publicly available.[14]

Analysis of Experimental ATR-FTIR Spectrum: The experimental spectrum shows several key absorption regions that can be tentatively assigned based on the predicted frequencies of the individual ions:

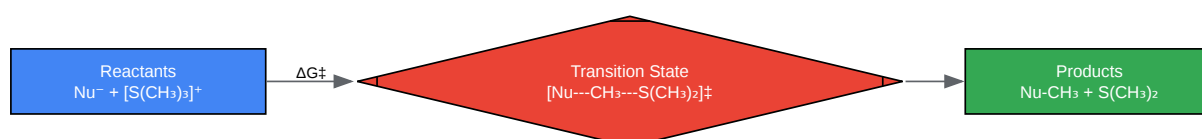
- $\sim 2900\text{-}3050\text{ cm}^{-1}$: A series of sharp peaks corresponding to the C-H stretching modes of the methyl groups on both the cation and the anion.
- $\sim 1400\text{-}1480\text{ cm}^{-1}$: Peaks associated with the CH_3 bending (deformation) modes.
- $\sim 1200\text{-}1250\text{ cm}^{-1}$: A very strong, broad absorption characteristic of the asymmetric S=O stretching vibrations of the methyl sulfate anion.[\[15\]](#)
- $\sim 1050\text{ cm}^{-1}$: A strong peak likely arising from the symmetric S=O stretching of the anion.[\[15\]](#)
- Below 1000 cm^{-1} : A complex "fingerprint" region containing C-S stretching modes from the cation and S-O and C-O stretching modes from the anion.

A full computational analysis of the ion pair would be necessary to account for shifts in these frequencies due to ion-ion interactions and to resolve the overlapping peaks in the fingerprint region.

Reaction Pathway Analysis: The $\text{S}_\text{N}2$ Methylation Mechanism

The primary chemical function of **trimethylsulfonium methyl sulfate** is to act as an electrophilic methyl group donor in a bimolecular nucleophilic substitution ($\text{S}_\text{N}2$) reaction.[\[1\]](#) In this process, a nucleophile (Nu^-) attacks the carbon atom of one of the methyl groups of the $(\text{CH}_3)_3\text{S}^+$ cation, leading to the displacement of dimethyl sulfide ($(\text{CH}_3)_2\text{S}$), a neutral and stable leaving group.

Quantum chemical calculations are ideally suited to model this pathway.[\[16\]](#)[\[17\]](#) By locating the transition state, researchers can calculate the activation energy barrier (ΔG^\ddagger), which is the primary determinant of the reaction rate. Analysis of the transition state geometry reveals the extent of bond formation (Nu-C) and bond cleavage (C-S) at the apex of the reaction profile.



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Caption: Generalized S_N2 methylation pathway involving the trimethylsulfonium cation.

Conclusion

While a dedicated, comprehensive quantum chemical study on **trimethylsulfonium methyl sulfate** is not yet prevalent in the literature, the methodologies and analogous data are well-established. A computational investigation using Density Functional Theory would provide invaluable, atomistic-level insights into the geometric and electronic structure of this important methylating agent. Furthermore, such studies can precisely map the S_N2 reaction pathway, yielding activation energies that are critical for understanding its reactivity and selectivity. For professionals in drug development and organic synthesis, leveraging these computational tools can accelerate the rational design of new processes, predict reaction outcomes, and deepen the fundamental understanding of this versatile reagent.

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